molecular formula C8H10N4O B8810813 (6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

(6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Cat. No. B8810813
M. Wt: 178.19 g/mol
InChI Key: XLDTZYAXUPGUMQ-UHFFFAOYSA-N
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Description

(6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C8H10N4O and its molecular weight is 178.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(6-Amino-3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(6-amino-3-methylimidazo[4,5-b]pyridin-2-yl)methanol

InChI

InChI=1S/C8H10N4O/c1-12-7(4-13)11-6-2-5(9)3-10-8(6)12/h2-3,13H,4,9H2,1H3

InChI Key

XLDTZYAXUPGUMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1N=CC(=C2)N)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.5 g (2.4 mol) of 2-hydroxymethyl-6-nitro-3-methyl-3H-imidazo[4,5-b]pyridine, prepared in the preceding step, and 0.3 g of 10% palladium-on-charcoal is stirred for 3 hours under 2.5 atm. of hydrogen. After this time, the suspension is filtered through a pad of Celite and the filtrate is concentrated under reduced pressure. 0.4 g of the expected product is thus isolated, and is used without further purification in the rest of the synthesis.
Name
2-hydroxymethyl-6-nitro-3-methyl-3H-imidazo[4,5-b]pyridine
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
catalyst
Reaction Step Three

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